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Introduction

CL097 is a potent, water-soluble imidazoquinoline compound that acts as a dual agonist for
Toll-like receptor 7 (TLR7) and TLR8.[1] These receptors are key components of the innate
Immune system, recognizing single-stranded RNA viruses and synthetic compounds.[2]
Located in the endosomes of immune cells such as dendritic cells (DCs) and macrophages,
TLR7 and TLR8 activation triggers a signaling cascade that results in the production of pro-
inflammatory cytokines and type | interferons.[2] This robust activation of the innate immune
system makes CL097 a promising adjuvant for preclinical vaccine studies, capable of
enhancing both humoral and cellular immune responses to co-administered antigens.

Mechanism of Action: TLR7/8 Signaling Pathway

Upon binding to TLR7 and TLR8 within the endosome, CL097 initiates a signaling cascade
predominantly through the Myeloid differentiation primary response 88 (MyD88)-dependent
pathway. This leads to the recruitment and activation of interleukin-1 receptor-associated
kinases (IRAKs) and TNF receptor-associated factor 6 (TRAF6). The activation of these
downstream molecules culminates in the activation of key transcription factors, including
nuclear factor-kappa B (NF-kB) and interferon regulatory factors (IRFs), particularly IRF7.[1][2]
The activation of these transcription factors drives the expression of a wide array of genes
encoding pro-inflammatory cytokines (e.g., TNF-q, IL-6, IL-12), chemokines, and type |
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interferons (IFN-a/f3), which are crucial for the maturation of antigen-presenting cells (APCs)
and the subsequent priming of adaptive immune responses.[1]

CL097 Signaling Pathway

Data Presentation: Immunogenicity and Efficacy of
CL097-Adjuvanted Vaccines

The following tables summarize quantitative data from preclinical studies evaluating the use of

CL097 as a vaccine adjuvant.

Table 1. Humoral Immune Response to a CL097-Adjuvanted Hepatitis B Vaccine in HBV-
Transgenic Mice

L Number of Mean Anti-HBs Titer
Immunization Group
Responders/Total (mIU/mL = SEM)
CL097-HBV-Ag (AlbIHBV
_ 8/11 (72.7%) 636 + 258
mice)
CL097-HBV-Ag (HBV-1.3
10/13 (76.9%) 425 + 118

genome-eq mice)

Data adapted from a study where HBV-transgenic mice, which are tolerant to HBV antigens,
were immunized four times at two-week intervals with CL097-conjugated Hepatitis B surface
antigen (HBsAg) and core antigen (HBcAQ).[3]

Table 2: T-Cell Response to a CL097-Adjuvanted Hepatitis B Vaccine in HBV-Transgenic Mice

. . Immune Cell Response CL097-HBV-Ag Sham
Stimulation . . . .
Population Metric Immunized Immunized
o IFN-y-producing
HBsAg (in vitro) Splenocytes Detected Not Detected
CDA4+ T-cells
] Detected
o IFN-y-producing
HBsAg (in vitro) Splenocytes (marked Not Detected
CD8+ T-cells )
increase)
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This table summarizes the detection of HBsAg-specific T-cell responses in splenocytes from
immunized HBV-transgenic mice.[3]

Table 3: Cytokine Production by Plasmacytoid Dendritic Cells (pDCs) Stimulated with CL097

Stimulant (1.5 IFN-a (pg/mL) IL-12p70 TNF-a (pg/mL)  IL-6 (pg/mL) at
pM) at 24h (pg/mL) at 24h  at 24h 24h
Medium Control <50 <20 <50 <50
IMQ (TLR7
) ~1500 ~150 ~800 ~400
agonist)

CL097 (TLR7/8

_ ~3000 ~250 ~1200 ~600
agonist)
CpG A (TLR9

_ ~2000 ~200 ~1000 ~500
agonist)

Data adapted from a study comparing the in vitro stimulation of murine pDCs with different TLR
agonists.[4] Values are approximated from graphical data.

Table 4: Efficacy of a TLR7/8 Agonist-Adjuvanted Influenza Vaccine in a Lethal Challenge
Model

Immunization

Adjuvant Challenge Dose Survival Rate
Group
Naive None 5x LD50 0%
PR8 Vaccine None 5x LD50 100%
, R848 (TLR7/8
PR8 Vaccine 20x LD50 100%

agonist)

Data from a study using R848, another potent TLR7/8 agonist similar to CL097, demonstrating
protection against a high-dose lethal influenza virus challenge in mice.[2]
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Experimental Protocols

The following are representative protocols for key experiments in preclinical vaccine studies
using CL097 as an adjuvant.

Protocol 1: Formulation and In Vivo Immunization

This protocol describes the formulation of a model protein antigen with CL097 and subsequent
immunization of mice.

Materials:

Model antigen (e.g., Ovalbumin, endotoxin-free)

CL097 (VacciGrade™ or equivalent)

Sterile, endotoxin-free Phosphate-Buffered Saline (PBS)

Sterile syringes and needles (e.g., 27-30 gauge)

Laboratory mice (e.g., C57BL/6 or BALB/c, 6-8 weeks old)

Procedure:

e Antigen and Adjuvant Preparation:
o Reconstitute the lyophilized antigen in sterile PBS to a stock concentration of 1 mg/mL.
o Reconstitute CL097 in sterile PBS to a stock concentration of 1 mg/mL.

e Vaccine Formulation (per mouse):

o In a sterile microcentrifuge tube, combine the desired amount of antigen (e.g., 10-25 ug)
with the desired amount of CL097 (e.g., 10-50 ug).

o Adjust the final volume to 100 pL with sterile PBS.

o Gently vortex the mixture for 5-10 seconds. The formulation is now ready for injection.
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Immunization Schedule:

o Administer a prime immunization on Day 0.

o Administer booster immunizations on Day 14 and Day 28.
Immunization Procedure:

o Administer the 100 pL vaccine formulation via subcutaneous (s.c.) injection at the base of
the tail or intramuscular (i.m.) injection into the quadriceps muscle.

o Include control groups receiving antigen alone, CL097 alone, and PBS alone.
Sample Collection:

o Collect blood samples via tail vein or retro-orbital bleed at baseline (Day 0) and at
specified time points post-immunization (e.g., Day 14, 28, 35) for antibody analysis.

o At the end of the study (e.g., Day 35), euthanize mice and harvest spleens for T-cell

analysis.

Protocol 2: Enzyme-Linked Immunosorbent Assay
(ELISA) for Antigen-Specific IgG, IgG1, and IgG2a

This protocol is for the quantification of antigen-specific antibody isotypes in mouse serum.

Materials:

96-well high-binding ELISA plates

Recombinant antigen

Coating Buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6)
Wash Buffer (PBS with 0.05% Tween-20)

Blocking Buffer (PBS with 1% Bovine Serum Albumin)
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HRP-conjugated anti-mouse IgG, IgG1, and IgG2a detection antibodies
TMB substrate
Stop Solution (e.g., 2 N H2S04)

Microplate reader

Procedure:

Plate Coating:

o Dilute the antigen to 2-5 pg/mL in Coating Buffer.

o Add 100 uL/well to the ELISA plate and incubate overnight at 4°C.

Blocking:

o Wash the plate 3 times with Wash Buffer.

o Add 200 uL/well of Blocking Buffer and incubate for 1-2 hours at room temperature.
Sample Incubation:

o Wash the plate 3 times.

o Prepare serial dilutions of serum samples in Blocking Buffer (starting at 1:100).

o Add 100 pL/well of diluted samples and incubate for 2 hours at room temperature.
Detection Antibody Incubation:

o Wash the plate 5 times.

o Dilute the HRP-conjugated anti-mouse 1gG, IgG1, or IgG2a antibodies in Blocking Buffer
according to the manufacturer's instructions.

o Add 100 pL/well of the diluted detection antibody and incubate for 1 hour at room
temperature.
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e Development and Reading:

o

Wash the plate 5 times.

[¢]

Add 100 pL/well of TMB substrate and incubate in the dark for 15-30 minutes.

[e]

Add 50 pL/well of Stop Solution.

[e]

Read the absorbance at 450 nm on a microplate reader.
e Data Analysis:

o The antibody titer is typically defined as the reciprocal of the highest dilution that gives an
absorbance value greater than a pre-determined cut-off (e.g., 2-3 times the background).

Protocol 3: Enzyme-Linked Immunospot (ELISpot)
Assay for IFN-y-Secreting Cells

This protocol is for the quantification of antigen-specific IFN-y-producing T-cells from
splenocytes.

Materials:

96-well PVDF membrane ELISpot plates

¢ Anti-mouse IFN-y capture antibody
 Biotinylated anti-mouse IFN-y detection antibody
 Streptavidin-Alkaline Phosphatase (ALP)

o BCIP/NBT substrate

e RPMI-1640 medium with 10% FBS

» Antigen or specific peptide epitopes

Spleen cell suspension
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Procedure:

e Plate Coating:

o Coat the ELISpot plate with anti-mouse IFN-y capture antibody overnight at 4°C.

e Blocking:

o Wash the plate and block with RPMI-1640 + 10% FBS for at least 2 hours at 37°C.

e Cell Plating and Stimulation:

[¢]

Prepare a single-cell suspension of splenocytes.

[¢]

Add 2-5 x 10> cells/well to the plate.

[e]

Add the antigen or peptide pool to the appropriate wells at a final concentration of 5-10
pg/mL.

[e]

Include a positive control (e.g., Concanavalin A) and a negative control (medium only).

Incubate for 18-24 hours at 37°C in a COz2 incubator.

o

o Detection:

o Wash away the cells.

o Add the biotinylated anti-mouse IFN-y detection antibody and incubate for 2 hours at room
temperature.

o Wash the plate and add Streptavidin-ALP. Incubate for 1 hour at room temperature.

e Development:

o Wash the plate and add BCIP/NBT substrate.

o Monitor for the appearance of spots (5-30 minutes).

o Stop the reaction by washing thoroughly with distilled water.
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e Spot Counting:
o Allow the plate to dry completely.

o Count the spots using an automated ELISpot reader. The results are expressed as Spot
Forming Units (SFU) per million cells.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a preclinical vaccine study utilizing
CL097 as an adjuvant.
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Study Setup

Vaccine Formulation
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Humoral Response Analysis Cellular Response Analysis In Vivo Challenge Study
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Click to download full resolution via product page

Preclinical Vaccine Study Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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